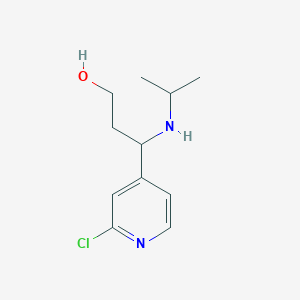
(4-Cyclopropylfuran-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropylfuran-2-yl)boronic acid is an organoboron compound that features a cyclopropyl group attached to a furan ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylfuran-2-yl)boronic acid typically involves the borylation of a cyclopropylfuran precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale. This approach allows for efficient synthesis with high throughput and minimal reaction times . Additionally, photoinduced borylation methods have been developed, which are metal- and additive-free, providing a broad scope and functional group tolerance .
化学反応の分析
Types of Reactions
(4-Cyclopropylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium acetate (KOAc) are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and coupled products with aryl or vinyl groups, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(4-Cyclopropylfuran-2-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Cyclopropylfuran-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base such as potassium acetate.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Cyclopropylboronic acid: Similar in structure but lacks the furan ring.
Furan-2-ylboronic acid: Contains the furan ring but lacks the cyclopropyl group.
Cyclopropylfuran derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness
(4-Cyclopropylfuran-2-yl)boronic acid is unique due to the presence of both the cyclopropyl and furan moieties, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis, particularly for constructing complex molecular architectures .
特性
分子式 |
C7H9BO3 |
|---|---|
分子量 |
151.96 g/mol |
IUPAC名 |
(4-cyclopropylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO3/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChIキー |
AKHQFVGHAKLVNY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CO1)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)




![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)



![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)

